molecular formula C15H32ClNO B14577147 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride CAS No. 61515-72-8

2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride

Cat. No.: B14577147
CAS No.: 61515-72-8
M. Wt: 277.87 g/mol
InChI Key: ADSNRBZPDNVZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride, involves several methods. One common approach is the hydrogenation of pyridine derivatives. Another method is the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions, cycloaddition, and annulation processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., rhodium complexes), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .

Scientific Research Applications

2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride has various scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethanol hydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol

Uniqueness

2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61515-72-8

Molecular Formula

C15H32ClNO

Molecular Weight

277.87 g/mol

IUPAC Name

2-[4-(2-propylpentyl)piperidin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C15H31NO.ClH/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17;/h14-15,17H,3-13H2,1-2H3;1H

InChI Key

ADSNRBZPDNVZDF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC1CCN(CC1)CCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.